molecular formula C12H15BrN2O2 B6633386 2-Bromo-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile

2-Bromo-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile

Cat. No. B6633386
M. Wt: 299.16 g/mol
InChI Key: GEWQVTCDJGEUSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

2-Bromo-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile has potential applications in various scientific research fields. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells. It has also been studied for its potential use as a fluorescent probe in bioimaging, as it has been shown to selectively bind to certain proteins and emit fluorescence upon excitation.

Mechanism of Action

The mechanism of action of 2-Bromo-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It may also interact with certain proteins in cells, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-Bromo-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile has various biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, as well as inhibit their migration and invasion. It has also been shown to affect the expression of certain genes involved in cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Bromo-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile in lab experiments is its potential as a fluorescent probe in bioimaging. It has also been shown to be effective in inhibiting cancer cell growth and proliferation. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain experiments.

Future Directions

There are several future directions for research on 2-Bromo-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile. One direction is to further investigate its anti-cancer properties and potential use as a cancer treatment. Another direction is to explore its use as a fluorescent probe in bioimaging, and to optimize its binding properties for specific proteins. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of 2-Bromo-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile involves several steps. The starting material is 4-hydroxybenzaldehyde, which is reacted with potassium cyanide to form 4-hydroxybenzonitrile. This intermediate is then reacted with 2-bromo-1-(tert-butoxycarbonyl)ethan-1-one to form the final product.

properties

IUPAC Name

2-bromo-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-17-8-11(4-5-16)15-10-3-2-9(7-14)12(13)6-10/h2-3,6,11,15-16H,4-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWQVTCDJGEUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CCO)NC1=CC(=C(C=C1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile

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